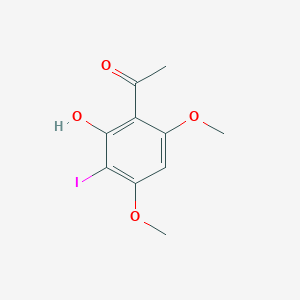![molecular formula C31H49N2+ B303355 Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- CAS No. 102247-34-7](/img/structure/B303355.png)
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a cationic lipid that is commonly used as a transfection reagent for the delivery of nucleic acids into cells.
科学的研究の応用
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- has been used in a variety of scientific research applications, including gene therapy, drug delivery, and cancer research. It is commonly used as a transfection reagent for the delivery of nucleic acids into cells, as it has been shown to be highly efficient in this regard. It has also been used as a drug delivery vehicle, as it can encapsulate hydrophobic drugs and deliver them to target cells. In cancer research, it has been used to deliver siRNA to cancer cells, resulting in the downregulation of target genes and inhibition of tumor growth.
作用機序
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- works by forming complexes with nucleic acids, which are then taken up by cells via endocytosis. Once inside the cell, the lipid components of the complex are able to fuse with the cell membrane, releasing the nucleic acids into the cytoplasm. The nucleic acids are then able to enter the nucleus and carry out their intended function.
Biochemical and Physiological Effects:
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- has been shown to have low toxicity and minimal effects on cell viability. However, it has been shown to induce an inflammatory response in some cell types, which may limit its use in certain applications.
実験室実験の利点と制限
One of the main advantages of using Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is its high transfection efficiency, which makes it a popular choice for gene therapy and other applications that require the delivery of nucleic acids into cells. However, its use may be limited by its potential to induce an inflammatory response in some cell types.
将来の方向性
There are many potential future directions for the use of Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- in scientific research. One area of interest is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound in combination with other transfection reagents to improve transfection efficiency. Additionally, further research is needed to better understand the mechanism of action and potential limitations of this compound in different cell types and applications.
合成法
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is synthesized by reacting 4-(dimethylamino)benzaldehyde with 1-bromo-2-(hexadecylthio)ethene in the presence of a palladium catalyst. The resulting compound is then quaternized with pyridine to form the final product.
特性
CAS番号 |
102247-34-7 |
|---|---|
製品名 |
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- |
分子式 |
C31H49N2+ |
分子量 |
449.7 g/mol |
IUPAC名 |
4-[2-(1-hexadecylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H49N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-33-27-24-30(25-28-33)19-18-29-20-22-31(23-21-29)32(2)3/h18-25,27-28H,4-17,26H2,1-3H3/q+1 |
InChIキー |
ZDKRXBKIYXWTIR-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)

![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)



![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)


![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)